molecular formula C10H7FN2O3 B1445265 5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid CAS No. 1339354-36-7

5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B1445265
CAS No.: 1339354-36-7
M. Wt: 222.17 g/mol
InChI Key: LIZKCXIDMCZIDC-UHFFFAOYSA-N
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Description

“5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid” is a derivative of oxadiazole . Oxadiazole is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms . The aromaticity was reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .

Scientific Research Applications

Insecticidal Activities

The derivatives of 1,3,4-oxadiazoles, including compounds similar to 5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid, have been studied for their insecticidal activities. These compounds have shown effectiveness against armyworms (Shi et al., 2000).

Applications in Optoelectronics

1,3,4-oxadiazole derivatives exhibit properties useful in optoelectronics. For example, they have been used in organic light-emitting diodes (OLEDs) due to their ability to exhibit delayed fluorescence. This can enhance the efficiency of OLEDs (Cooper et al., 2022).

Cytotoxicity Testing

Several 1,3,4-oxadiazoline derivatives, similar in structure to this compound, have been synthesized and tested for cytotoxicity. These compounds have demonstrated inhibitory abilities on human cancer cell lines, highlighting their potential in anticancer research (Tien et al., 2018).

Liquid Crystalline Properties

Research has also focused on the liquid crystalline properties of 1,3,4-oxadiazole-based compounds. They have been found to exhibit various liquid crystalline phases, which are significant for applications in liquid crystal displays and related technologies (Zhu et al., 2009).

Nonlinear Optical Characterization

1,3,4-oxadiazole derivatives containing 2-fluorophenyl groups have been studied for their optical nonlinearity, which is essential for applications in optoelectronics and photonics. These studies often focus on understanding the optical limiting properties of these compounds (Chandrakantha et al., 2011).

Antimicrobial and Anti-inflammatory Activities

Some derivatives of 1,3,4-oxadiazole have been synthesized and tested for their antimicrobial and anti-inflammatory activities. These compounds show promise as potential therapeutic agents due to their significant biological activities (Bhat et al., 2016).

Properties

IUPAC Name

5-[(2-fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O3/c11-7-4-2-1-3-6(7)5-8-12-9(10(14)15)13-16-8/h1-4H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZKCXIDMCZIDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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